molecular formula C12H9NO3 B1521405 6-Hydroxy-5-phenylnicotinic acid CAS No. 1214389-46-4

6-Hydroxy-5-phenylnicotinic acid

Cat. No. B1521405
M. Wt: 215.2 g/mol
InChI Key: UKWVOBNURAYUJS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for 6-Hydroxy-5-phenylnicotinic acid is 1S/C12H9NO3/c14-11-10 (8-4-2-1-3-5-8)6-9 (7-13-11)12 (15)16/h1-7H, (H,13,14) (H,15,16) . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

6-Hydroxy-5-phenylnicotinic acid is a solid substance . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the search results.

Scientific Research Applications

Nicotinic acid, also known as niacin or vitamin B3, is involved in many vital processes within the bodies of living organisms, and its deficiency leads to many diseases . It has been used for many years to reduce high levels of fats in the blood, but undesirable side effects have limited its use . On the contrary, nicotinic acid derivatives have shown high efficacy in treating many diseases such as pneumonia and kidney diseases . Some derivatives have proven effective against Alzheimer’s disease .

A number of 2-substituted aryl derived from nicotinic acid were synthesized, 2–Bromo aryl substituents, proved its anti-inflammatory and analgesic efficacy .

    Antioxidant Activity

    • Phenolic acids exhibit a tremendous antioxidant activity . The number and position of the hydroxyl group in a particular phenolic compound lead to the variation in their antioxidant potential . They can quench radicals via electron donation and singlet oxygen quenching .

    Anti-inflammatory and Analgesic Efficacy

    • Some derivatives of nicotinic acid have shown anti-inflammatory and analgesic efficacy . For example, 2-substituted aryl derived from nicotinic acid, such as 2–Bromo aryl substituents, have proven their efficacy in this regard .

    Antimicrobial Activity

    • Phenolic acids are known for their antimicrobial effects . They can inhibit the growth of a wide range of bacteria, yeasts, and molds .

    Anticancer Activity

    • Phenolic acids have been studied for their potential anticancer effects . They can inhibit the proliferation of cancer cells and induce apoptosis .

    Anti-diabetic Activity

    • Phenolic acids can have potential anti-diabetic effects . They can improve glucose metabolism and insulin sensitivity .

    Cardiovascular Health

    • A diet rich in antioxidant fruits and vegetables, which contain phenolic acids, significantly reduces the risk of many oxidative stress-related diseases such as cardiovascular diseases .

    Nutrient Uptake

    • Phenolic acids play a role in nutrient uptake in plants .

    Structural Components

    • They serve as structural components in plants .

    Enzyme Activity

    • Phenolic acids are involved in enzyme activity .

    Protein Synthesis

    • They play a role in protein synthesis .

    Photosynthesis

    • Phenolic acids are involved in photosynthesis .

    Allelopathy

    • They play a role in allelopathy, a biological phenomenon by which an organism produces one or more biochemicals that influence the germination, growth, survival, and reproduction of other organisms .

properties

IUPAC Name

6-oxo-5-phenyl-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c14-11-10(8-4-2-1-3-5-8)6-9(7-13-11)12(15)16/h1-7H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKWVOBNURAYUJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CNC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60673496
Record name 6-Oxo-5-phenyl-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxy-5-phenylnicotinic acid

CAS RN

1214389-46-4
Record name 6-Oxo-5-phenyl-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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